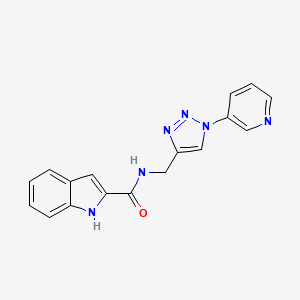

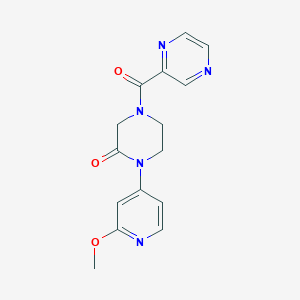

![molecular formula C9H10ClN3OS B2922625 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride CAS No. 474877-69-5](/img/structure/B2922625.png)

2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride” is a compound that has been studied for its potential biological activities . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The compound was synthesized and characterized by physicochemical and spectral means . The synthesis involved the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties .Molecular Structure Analysis

Imidazole, the core structure of the compound, is a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The compound was evaluated for its in vitro antimicrobial activity against various microorganisms and showed significant antimicrobial activity . It was also evaluated for its in vitro cytotoxicity against the human colorectal (HCT116) cell line .Physical and Chemical Properties Analysis

Imidazole, the core structure of the compound, is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Synthesis of Heterocycles

- Thioureido-acetamides, closely related to the chemical , serve as precursors for various heterocyclic syntheses. These compounds are used in one-pot cascade reactions to create heterocycles like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, which are significant due to their atom economy and potential applications in pharmaceuticals and materials science (Schmeyers & Kaupp, 2002).

Anticancer Agents

- Benzimidazole-thiazole derivatives, structurally similar to "2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride," have been synthesized and evaluated as anticancer agents. These compounds exhibit promising activity against cancerous cell lines, demonstrating the potential for therapeutic applications (Nofal et al., 2014).

Antimicrobial Activity

- Some benzimidazole derivatives, including those similar to the compound , have been synthesized and studied for their antibacterial activity. These studies reveal significant activity against various bacteria, suggesting potential for developing new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antioxidants for Oil

- Benzimidazole derivatives have been prepared and evaluated as antioxidants for base oil, indicating their potential in enhancing the oxidative stability of industrial oils and contributing to the development of better lubricants (Basta et al., 2017).

Corrosion Inhibition

- Heterocyclic benzimidazole derivatives have been synthesized and characterized for their corrosion inhibition properties. These compounds show high efficacy in protecting carbon steel against corrosion in acidic environments, highlighting their potential application in material science and engineering (Rouifi et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . This compound has been identified as a potent inhibitor of ACAT-1, exhibiting 229-fold selectivity for human ACAT-1 over human ACAT-2 .

Mode of Action

The compound interacts with its target, ACAT-1, by inhibiting its activity. This inhibition leads to a decrease in the formation of cholesteryl esters, which are critical components of lipid metabolism .

Biochemical Pathways

The inhibition of ACAT-1 affects the biochemical pathway of cholesterol metabolism. Specifically, it disrupts the conversion of free cholesterol and fatty acids into cholesteryl esters. This disruption can lead to a decrease in the formation of atherosclerotic plaques, which are associated with cardiovascular diseases .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its high aqueous solubility . This property contributes to its oral absorption, leading to a significant improvement in bioavailability . .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of cholesterol metabolism. By inhibiting ACAT-1, the compound prevents the formation of cholesteryl esters, thereby potentially reducing the risk of atherosclerosis and associated cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

. This enzyme is involved in the esterification of cholesterol, a critical step in the absorption and transport of dietary cholesterol. The compound exhibits selectivity for human ACAT-1 over human ACAT-2 , indicating its potential role in modulating cholesterol metabolism.

Cellular Effects

In cellular studies, 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride has shown significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and fungal strains like Candida albicans and Aspergillus niger . Furthermore, it has demonstrated potent cytotoxicity against the human colorectal (HCT116) cell line . These findings suggest that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been found to bind to the active site of the cyclin-dependent kinase-8 , a key regulator of cell cycle progression. This interaction could potentially lead to the inhibition of the kinase activity, thereby affecting cell proliferation and growth.

Temporal Effects in Laboratory Settings

Its stability, degradation, and long-term effects on cellular function can be inferred from its potent inhibitory effects on the growth of HCT116 cell line .

Metabolic Pathways

Given its inhibitory action on ACAT-1 , it is likely to be involved in the metabolism of cholesterol and other lipids.

Transport and Distribution

Its high aqueous solubility suggests that it could be readily transported and distributed within the body .

Subcellular Localization

Given its interaction with ACAT-1 , an enzyme localized in the endoplasmic reticulum, it is plausible that the compound may also localize to this subcellular compartment.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS.ClH/c10-8(13)5-14-9-11-6-3-1-2-4-7(6)12-9;/h1-4H,5H2,(H2,10,13)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKQPKCNIGUGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

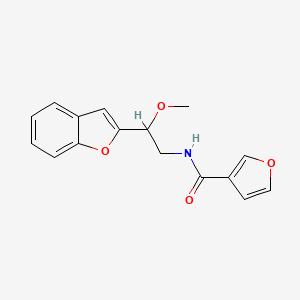

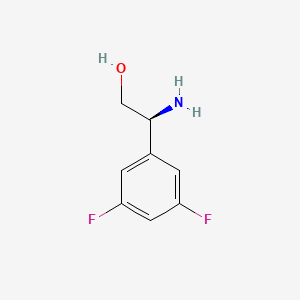

![N-(3-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2922542.png)

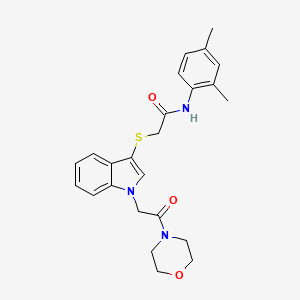

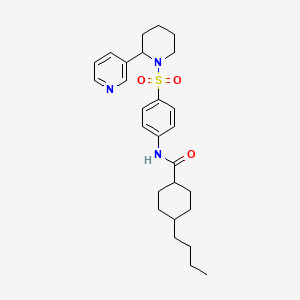

![N1-(3-methoxybenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2922547.png)

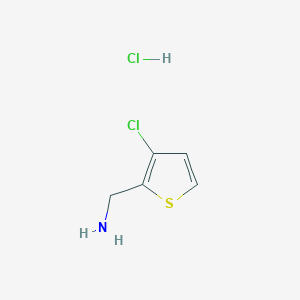

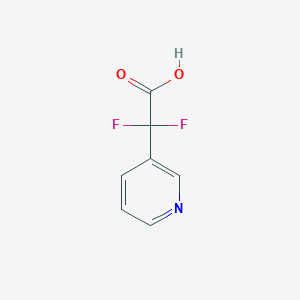

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2922557.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2922560.png)

![N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2922561.png)